![molecular formula C17H20N2O3 B2840932 (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(1H-indol-5-yl)methanone CAS No. 1396684-85-7](/img/structure/B2840932.png)
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(1H-indol-5-yl)methanone
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Overview
Description
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(1H-indol-5-yl)methanone, also known as DMDO-INDO, is a novel chemical compound that has garnered attention in the scientific community due to its potential applications in medicinal chemistry. DMDO-INDO is a spirocyclic compound that contains an indole moiety, which is a common structural feature in many biologically active compounds.
Scientific Research Applications
Photochemical Transformations and Synthesis of β-Lactam Compounds
A study by Marubayashi et al. (1992) detailed a unique photochemical reaction of a structurally related compound, leading to the formation of four β-lactam compounds. This highlights the potential of using photochemical transformations for synthesizing complex molecules, which could have implications in pharmaceutical synthesis and material science (Marubayashi et al., 1992).
Development of HIV Entry Inhibitors
Research by Watson et al. (2005) explored the CCR5 receptor-based mechanism of action of a compound with a somewhat related structure, demonstrating potent antiviral effects for HIV-1. This suggests that compounds with complex spirocyclic structures could be pivotal in developing new classes of HIV entry inhibitors (Watson et al., 2005).
Antimicrobial and Cytotoxic Activities
A study conducted by Makhmudiyarova et al. (2023) on a compound with a related azaspiro structure revealed significant cytotoxic activity against tumor cells and potential as an apoptosis inducer. This underscores the importance of azaspiro compounds in cancer research and their potential therapeutic applications (Makhmudiyarova et al., 2023).
Neuroprotective Activities
Although not directly related, studies on compounds with complex heterocyclic structures, like the one , show promising neuroprotective activities. For example, research on Hyptis suaveolens methanol extract demonstrated significant antioxidant and neuroprotective effects against oxidative stress-induced neurotoxicity, suggesting potential applications in neurodegenerative disease management (Ghaffari et al., 2014).
Metabolic Studies
Li et al. (2019) provided insights into the metabolism of strained rings, specifically investigating the glutathione S-transferase–catalyzed formation of a glutathione-conjugated spiro-azetidine. This study is crucial for understanding the metabolic pathways and potential toxicological profiles of complex spirocyclic compounds, which can influence drug design and safety assessments (Li et al., 2019).
Mechanism of Action
Target of Action
It’s known that indole derivatives, such as this compound, have been the focus of many researchers in the study of pharmaceutical compounds . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Mode of Action
It’s known that the presence of a carboxamide moiety in indole derivatives allows these compounds to form hydrogen bonds with a variety of enzymes and proteins . This interaction often results in the inhibition of the target’s activity .
Biochemical Pathways
Indole derivatives are known to interact with a variety of enzymes and proteins, potentially affecting multiple biochemical pathways .
Result of Action
The inhibitory properties of indole derivatives on various enzymes and proteins could potentially lead to a wide range of molecular and cellular effects .
properties
IUPAC Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(1H-indol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-16(2)21-10-17(11-22-16)8-19(9-17)15(20)13-3-4-14-12(7-13)5-6-18-14/h3-7,18H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUJICLAYDGBBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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